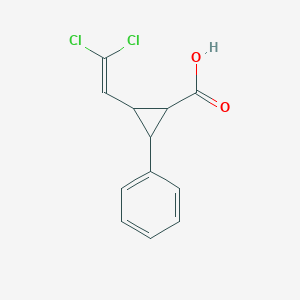
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid is a synthetic compound known for its unique chemical structure and properties. It is a derivative of cyclopropane carboxylic acid, featuring a dichloroethenyl group and a phenyl group. This compound is of significant interest in various fields, including chemistry, biology, and industry, due to its versatile applications and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid typically involves the reaction of 3-phenylcyclopropane-1-carboxylic acid with 2,2-dichloroethene under specific conditions. One common method includes the use of a catalyst such as DMF (dimethylformamide) and a solvent like n-hexane. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then further reacted to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from a methanol-water mixture, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the dichloroethenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted cyclopropane derivatives .
Scientific Research Applications
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an insecticide and acaricide.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, as an insecticide, it acts on the nerve cell membrane to disrupt the sodium channel current, leading to delayed repolarization and paralysis of pests . This disruption is primarily due to the compound’s ability to bind to and inhibit the function of sodium channels in the nervous system.
Comparison with Similar Compounds
Similar Compounds
Permethrin: A widely used insecticide with a similar structure, featuring a 3-phenoxybenzyl group.
Cyfluthrin: Another insecticide with a cyano group and a 4-fluoro-3-phenoxyphenyl group.
Dichlorvos: An organophosphate insecticide with a 2,2-dichloroethenyl group .
Uniqueness
2-(2,2-Dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloroethenyl group enhances its reactivity, while the phenyl group contributes to its stability and potential biological activity.
Properties
CAS No. |
63649-21-8 |
|---|---|
Molecular Formula |
C12H10Cl2O2 |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
2-(2,2-dichloroethenyl)-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2O2/c13-9(14)6-8-10(11(8)12(15)16)7-4-2-1-3-5-7/h1-6,8,10-11H,(H,15,16) |
InChI Key |
DXFQNJWMFLUOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2C(=O)O)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



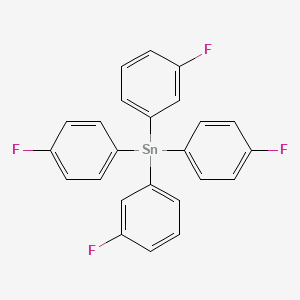
![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)

![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)
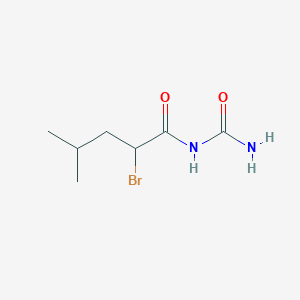
![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)
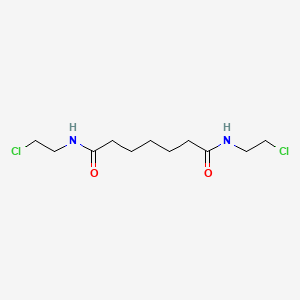
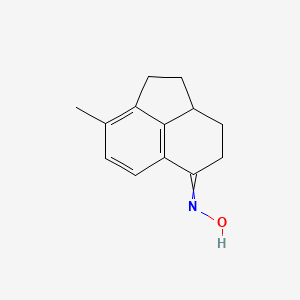
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)

![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)
